molecular formula C19H18F5N3O B2358751 N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide CAS No. 303091-73-8

N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide

Cat. No.: B2358751
CAS No.: 303091-73-8
M. Wt: 399.365
InChI Key: CEVMRBDHXJNCGY-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide is a useful research compound. Its molecular formula is C19H18F5N3O and its molecular weight is 399.365. The purity is usually 95%.
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Scientific Research Applications

Antipsychotic Potential

  • Compounds structurally related to N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide have been investigated for their antipsychotic properties, showing significant anti-dopaminergic and anti-serotonergic activities. This includes their ability to block dopaminergic transmission and inhibit serotonin-induced behavior in mice (Dash et al., 2012).

Potential as Pesticides

  • N-derivatives of acetamides, similar to this compound, have been characterized for their potential as pesticides. These compounds have been analyzed using X-ray powder diffraction, indicating their structural suitability for pest control applications (Olszewska et al., 2011).

Anticancer Activity

  • Similar compounds have been synthesized and tested for their anticancer properties, demonstrating potential efficacy in inhibiting cancer cell growth. This includes evaluation against various cancer cell lines, with some compounds showing notable anticancer activity (Mehta et al., 2019).

Antifungal Applications

  • Related acetamide derivatives have been developed with significant antifungal activity, particularly against Candida spp. and Aspergillus spp. This suggests their potential use in treating fungal infections (Upadhayaya et al., 2004).

Synthesis Techniques

  • Efficient synthesis methods for structurally similar acetamides have been established, demonstrating practical processes for creating these compounds. This includes the development of processes for bench synthesis to pilot production (Guillaume et al., 2003).

Antibacterial and Antifungal Screening

  • Benzyl and Sulfonyl Derivatives of similar acetamides have been synthesized and screened for their antibacterial, antifungal, and anthelmintic activities. Molecular docking studies have revealed good correlation of binding energy with observed in vitro data for active compounds (Khan et al., 2019).

CNS Agent Evaluation

  • Compounds akin to this compound have been evaluated for their potential as central nervous system (CNS) agents. Molecular docking studies indicated that these compounds could correctly dock into the binding pocket of the GABAA receptor (Verma et al., 2017).

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F5N3O/c20-16-5-4-14(11-17(16)21)25-18(28)12-26-6-8-27(9-7-26)15-3-1-2-13(10-15)19(22,23)24/h1-5,10-11H,6-9,12H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVMRBDHXJNCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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